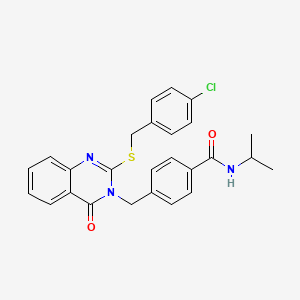

4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide” is a complex organic molecule that contains several functional groups, including a quinazolinone, a benzyl thioether, and a benzamide .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it likely involves the coupling of a quinazolinone core with a 4-chlorobenzyl thioether and an isopropyl benzamide. The Suzuki-Miyaura coupling reaction could potentially be used for this purpose .

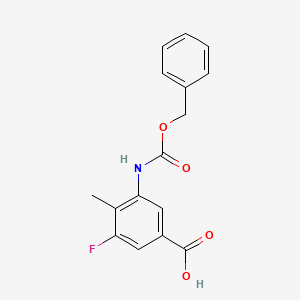

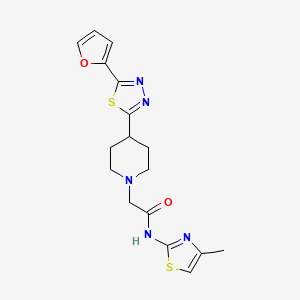

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely to have a complex 3D structure due to the presence of multiple functional groups .

Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The quinazolinone core, for example, is known to participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, similar compounds containing a 4-chlorobenzyl group have been reported to have a density of 1.2±0.1 g/cm³, a boiling point of 302.9±27.0 °C at 760 mmHg, and a flash point of 137.0±23.7 °C .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Activities

- Antimicrobial Activity: Several studies have synthesized derivatives related to the specified compound, demonstrating significant antimicrobial activity against various bacterial and fungal pathogens. For instance, compounds featuring quinazolinone moieties have been shown to possess broad-spectrum antibacterial and antifungal effects, indicating their potential as templates for developing new antimicrobial agents (Singh et al., 2010); (Desai et al., 2007).

- Antitumor Activity: Quinazolinone derivatives have also been evaluated for their potential antitumor properties. Research into thiophene analogues of quinazolinone compounds has uncovered promising inhibitory effects on tumor cell growth, highlighting the therapeutic potential of these molecules in cancer treatment (Forsch et al., 2002).

Anti-inflammatory and Analgesic Properties

- Compounds based on quinazolinone structures have been synthesized and tested for their anti-inflammatory and analgesic properties. Studies reveal that these compounds exhibit significant activity, comparable to standard drugs like phenylbutazone, thereby underscoring their potential in developing new therapeutic agents for pain and inflammation management (Kumar et al., 2014).

Neuropharmacological Effects

- Quinazolinone derivatives have been investigated for their anticonvulsant properties, with some compounds showing potent activity in standard seizure models. This suggests the utility of quinazolinone frameworks in designing novel anticonvulsant drugs (Rajasekaran et al., 2013).

Alzheimer's Disease Research

- In the quest for effective Alzheimer's treatment, certain quinazolinone derivatives have been synthesized and evaluated as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, key enzymes implicated in the disease's pathology. Compounds exhibiting dual inhibitory activity have been identified, paving the way for further research into their potential as Alzheimer's disease therapeutics (Zarei et al., 2021).

Eigenschaften

IUPAC Name |

4-[[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O2S/c1-17(2)28-24(31)20-11-7-18(8-12-20)15-30-25(32)22-5-3-4-6-23(22)29-26(30)33-16-19-9-13-21(27)14-10-19/h3-14,17H,15-16H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJNMIKUPVXCIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2813650.png)

![8-(2-Methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2813655.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2813657.png)

![2-{[3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2813661.png)

![4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride](/img/structure/B2813665.png)

![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2813666.png)

![5-Phenyl-2-quinazolin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2813668.png)

![1-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2813669.png)

![5-[1-(3-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2813670.png)